molecular formula C30H42O12 B161246 5-Epicanadensene CAS No. 220384-17-8

5-Epicanadensene

Cat. No.: B161246
CAS No.: 220384-17-8
M. Wt: 594.6 g/mol
InChI Key: USDGRBIQBGVGOS-LBAPPZQKSA-N
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Description

5-Epicanadensene is a natural product derived from the plant Taxus sumatrana It belongs to the class of diterpenoids, which are known for their complex structures and significant biological activities

Scientific Research Applications

5-Epicanadensene has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Epicanadensene involves several steps, starting from simpler precursors. The exact synthetic route can vary, but it generally includes the formation of the core structure followed by the introduction of specific functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from the natural source, Taxus sumatrana. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps such as chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 5-Epicanadensene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Halogens, nucleophiles, and specific catalysts under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alcohols .

Mechanism of Action

The mechanism of action of 5-Epicanadensene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 13-Deacetyltaxachitriene A
  • Taxachitriene A
  • 2-Deacetyltaxachitriene A
  • 5-Acetyltaxachitriene A
  • Taxachitriene B
  • 2-Deacetyltaxuspine X
  • 20-Deacetyltaxuspine X
  • Taxuspine X

Comparison: 5-Epicanadensene is unique due to its specific stereochemistry and the presence of particular functional groups that differentiate it from other similar compounds. These structural differences can lead to variations in biological activity and reactivity, making this compound a valuable compound for research and development .

Properties

IUPAC Name

[(2R,3Z,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-26(40-18(5)34)10-21(13-31)23(37)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDGRBIQBGVGOS-LBAPPZQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/CO)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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